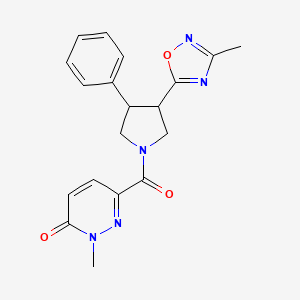![molecular formula C17H14N2OS B2703957 2-Phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol CAS No. 339014-42-5](/img/structure/B2703957.png)
2-Phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol is a chemical compound with the CAS Number: 339014-42-5. It has a molecular weight of 294.38 and its IUPAC name is 2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 2-Phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol is 1S/C17H14N2OS/c20-16-11-14 (12-21-15-9-5-2-6-10-15)18-17 (19-16)13-7-3-1-4-8-13/h1-11H,12H2, (H,18,19,20) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound 2-Phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol is a solid . It has a molecular weight of 294.38 .科学的研究の応用
Aldose Reductase Inhibition and Antioxidant Activity
2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, structurally similar to 2-Phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol, have been investigated for their ability to act as aldose reductase (ALR2) inhibitors. These compounds showed activity in the micromolar/submicromolar range. The presence of a hydroxy group in specific positions enhanced inhibitory potency, while the lengthening of the 2-side chain to benzyl generally reduced activity. The presence of phenol or catechol hydroxyls was critical for pharmacophoric recognition by the enzyme. Additionally, these compounds exhibited significant antioxidant properties, particularly the catechol derivatives. Theoretical binding modes obtained through docking simulations were consistent with the observed structure-activity relationships, suggesting their potential application in treating conditions related to aldose reductase activity and oxidative stress (C. La Motta et al., 2007).
Crystal Structure Insights
The crystal structure of compounds related to 2-Phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol, such as 6-methylsulfanyl-1-(3-phenylpropyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one, has been detailed, providing insights into molecular stacking and intermolecular interactions. This knowledge can be crucial for understanding the physical properties and reactivity of such compounds, potentially guiding the design of new materials or drugs with improved characteristics (K. Avasthi et al., 2002).
Regioselective Synthesis
Research into the regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones, which are structurally related to 2-Phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol, has yielded significant findings. These compounds were synthesized with good yields under mild conditions, showcasing the potential for efficient production of such molecules. This work lays the groundwork for the development of novel compounds with varied biological activities, depending on the nature of the substituents introduced during the synthesis process (Josiane M. dos Santos et al., 2015).
Cyclooxygenase-2 Inhibition
A novel series of compounds based on the 2-pyrimidine scaffold, akin to 2-Phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinol, were discovered to be potent and selective inhibitors of cyclooxygenase-2 (COX-2). This discovery highlights the therapeutic potential of such compounds in treating conditions associated with COX-2, such as inflammation and certain types of cancer. The compounds showed favorable pharmacokinetic profiles, brain penetration, and efficacy in rat models, suggesting their value as leads for the development of new anti-inflammatory and anticancer agents (M. Swarbrick et al., 2009).
Safety and Hazards
The safety information available indicates that the compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning”. The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
特性
IUPAC Name |
2-phenyl-4-(phenylsulfanylmethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-16-11-14(12-21-15-9-5-2-6-10-15)18-17(19-16)13-7-3-1-4-8-13/h1-11H,12H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNHSNKVWUNTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=O)N2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluoro-4-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2703874.png)
![Methyl (E)-4-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2703876.png)
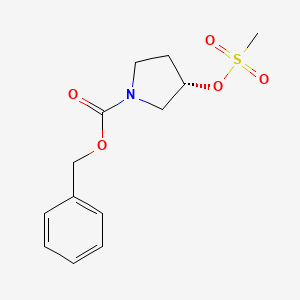
![N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2703879.png)
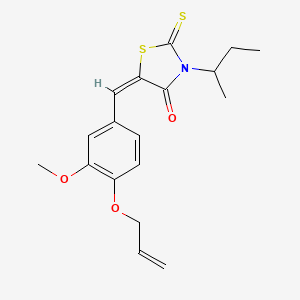
![4-Chloro-3-{[(4-sulfamoylphenyl)methyl]sulfamoyl}benzoic acid](/img/structure/B2703882.png)
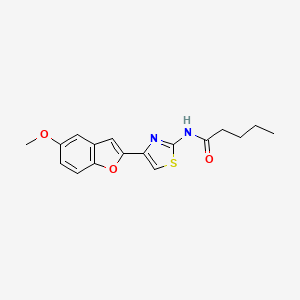
![2,5-dichloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2703886.png)
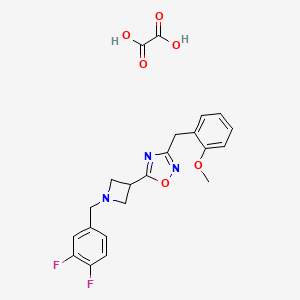
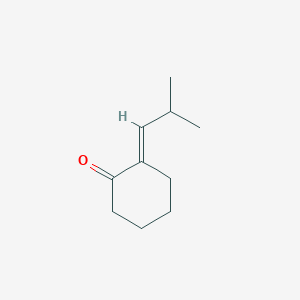
![6-phenyl-3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2703891.png)
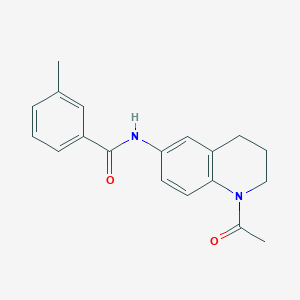
![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2703896.png)
